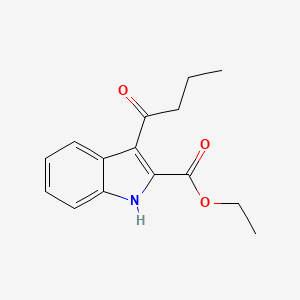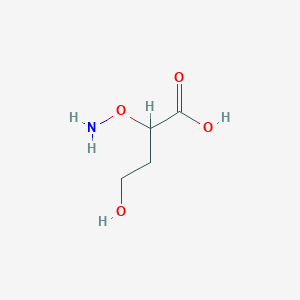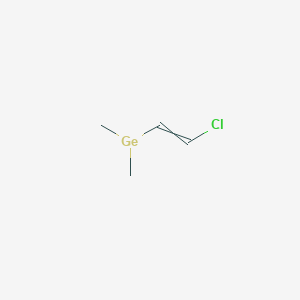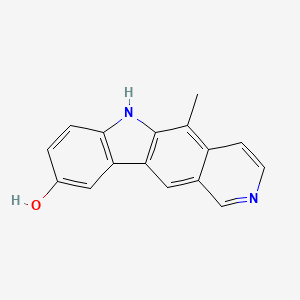
9-Hydroxy-11-demethylellipticine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-11-demethylellipticine typically involves the modification of the ellipticine structure. One common approach is the hydroxylation at the 9-position of ellipticine, followed by demethylation at the 11-position . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed in substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
9-Hydroxy-11-demethylellipticine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-11-demethylellipticine involves multiple pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and thereby inhibiting cell division.
Oxidative Stress: The compound induces oxidative stress within cells, leading to apoptosis.
Comparación Con Compuestos Similares
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: Another derivative with similar biological activity.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to phase II clinical trials.
Uniqueness: 9-Hydroxy-11-demethylellipticine stands out due to its specific modifications, which enhance its cytotoxic activity and make it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
77253-64-6 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-12-4-5-17-8-10(12)6-14-13-7-11(19)2-3-15(13)18-16(9)14/h2-8,18-19H,1H3 |
Clave InChI |
JYUPGHDIRBJNOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


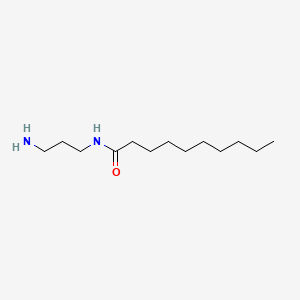
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
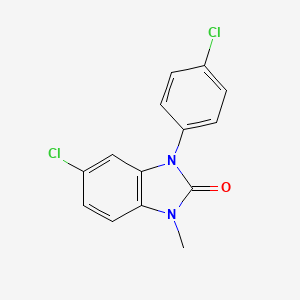
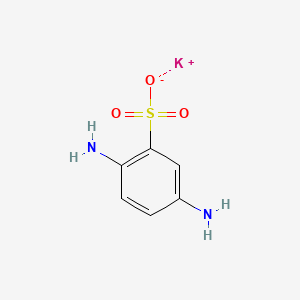
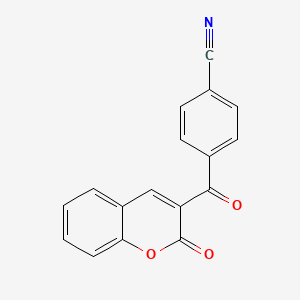
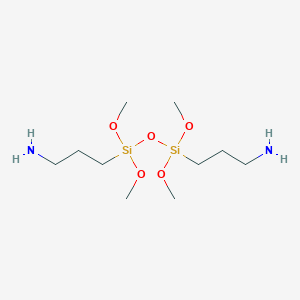
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
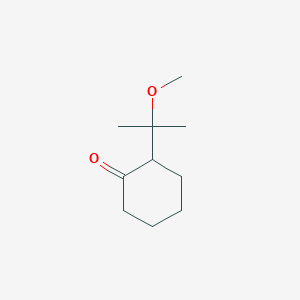
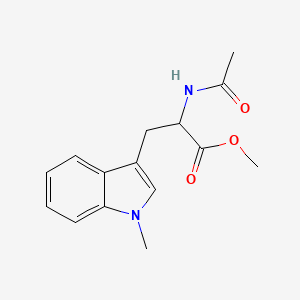
![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
